tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
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Overview
Description
tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions. One common method involves the reaction of N-tert-butylpyrazole intermediates with ethylenediamine or propylenediamine. The reaction proceeds via a nucleophilic substitution mechanism (SNAr) to form the desired pyrazolopyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonamides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinity to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This binding inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators such as NO and PGE2 .
Comparison with Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound shares a similar pyrazolopyridine core but differs in the substitution pattern.
3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl derivatives: These compounds have a different ring fusion but exhibit similar chemical properties.
Uniqueness: tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
ZLVYDFIMUQQYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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